Molecular Weight Reduction of 14.02–90.13 g/mol Relative to N5-Substituted Analogs Lowers Steric Bulk and Enhances Permeability Potential
The target compound (MW 294.31, C₁₇H₁₄N₂O₃) is the lowest-molecular-weight member of the 2,3-diphenyl-pyrrolo[3,4-d]isoxazole-4,6-dione series that retains both phenyl groups. Compared to the 5-methyl analog (MW 308.33; Δ = +14.02 g/mol), the 5-benzyl analog (MW 384.44; Δ = +90.13 g/mol), and the 5-(4-methoxyphenyl) analog (MW 400.43; Δ = +106.12 g/mol), the target compound presents minimal steric encumbrance at the imide nitrogen . Lower molecular weight correlates with improved passive membrane permeability in the absence of active transport, making the unsubstituted scaffold preferable for fragment-based screening and CNS penetration optimization programs [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 294.31 (C₁₇H₁₄N₂O₃) |
| Comparator Or Baseline | 5-methyl analog: 308.33; 5-benzyl analog: 384.44; 5-(4-methoxyphenyl) analog: 400.43; 5-(2,4-dichlorophenyl) analog: 439.3 |
| Quantified Difference | Δ = −14.02 to −145.0 g/mol versus N5-substituted analogs |
| Conditions | Calculated from molecular formulae; comparator data from commercial supplier listings |
Why This Matters
Lower MW directly influences compliance with Lipinski's Rule of Five and CNS MPO scoring, expanding the addressable target space relative to heavier N5-substituted analogs.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
